![molecular formula C25H19N3O3 B11614024 3-(3-methoxyphenyl)-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11614024.png)
3-(3-methoxyphenyl)-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one
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Overview
Description
3-(3-METHOXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines elements of quinazolinone and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Indole Moiety: The indole moiety can be introduced via a condensation reaction between the quinazolinone core and an indole derivative, often using a catalyst such as p-toluenesulfonic acid.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinone derivatives.
Scientific Research Applications
3-(3-METHOXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Material Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-AMINOPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
- 3-(3-HYDROXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The presence of the methoxy group in 3-(3-METHOXYPHENYL)-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE distinguishes it from similar compounds. This functional group can influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique in its class.
Properties
Molecular Formula |
C25H19N3O3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2-[(Z)-(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C25H19N3O3/c1-27-22-13-6-4-10-18(22)20(24(27)29)15-23-26-21-12-5-3-11-19(21)25(30)28(23)16-8-7-9-17(14-16)31-2/h3-15H,1-2H3/b20-15- |
InChI Key |
SKRKGGYRXMIEKW-HKWRFOASSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC)C1=O |
Origin of Product |
United States |
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